Cholestane-3beta,5alpha,6alpha-triol
Overview
Description
Cholestane-3beta,5alpha,6alpha-triol, often abbreviated as triol, is a major metabolic oxysterol of cholesterol . It has been found to exhibit anti-cancer activity against human prostate cancer cells . It suppresses proliferation, migration, and invasion of these cells . It is also an endogenous neuroprotectant and protects against neuronal injury both in vitro and in vivo via negative modulation of NMDA receptors .
Synthesis Analysis
Cholestane-3beta,5alpha,6alpha-triol is a primary metabolite of 5,6-epoxycholesterols (5,6-EC) that is catalyzed by the cholesterol-5,6-epoxide hydrolase (ChEH) .
Chemical Reactions Analysis
Cholestane-3beta,5alpha,6alpha-triol has been found to negatively modulate the action potentials bursts of hippocampal neurons . It also significantly inhibits low Mg 2+ -induced hyperexcitability in vitro . In addition, it attenuates pentylenetetrazole (PTZ)-induced convulsive-form behavioral deficits in vivo .
Scientific Research Applications
Synthesis and Biological Probing : Zhao, Wang, and Han (2007) synthesized a full set of eight cholestane-3,5,6-triol stereoisomers in diastereomerically pure forms, which can serve as probes in studying the biological functions of oxysterols in biological processes (Zhao, Wang, & Han, 2007).
Metabolism in Rats : Noll, Doisy, and Elliott (1973) studied the metabolism of 5-cholestane-3,26-diol and 5-cholestane-3,7,26-triol in rats with a bile fistula, revealing insights into bile acid formation and metabolic pathways (Noll, Doisy, & Elliott, 1973).
Mass Spectral Analysis : Rontani and Aubert (2005) investigated the electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and its derivatives, which is crucial for understanding the structure and properties of these compounds (Rontani & Aubert, 2005).
Identification of Neutral Metabolites : Roscoe and Fahrenbach (1971) identified two major neutral metabolites in rats administered with cholestane-3beta,5alpha,6beta-triol, contributing to the understanding of its metabolism and biological impact (Roscoe & Fahrenbach, 1971).
Antioxidant Properties : Nakazawa et al. (2005) found that Danshen, a Chinese herb, inhibits oxysterol-induced endothelial cell apoptosis in vivo, which involves cholestan-3beta, 5alpha, 6beta-triol, suggesting therapeutic potential for endothelial damage prevention (Nakazawa et al., 2005).
Future Directions
Future research on Cholestane-3beta,5alpha,6alpha-triol could focus on its potential therapeutic applications, given its neuroprotective effects and its ability to suppress proliferation, migration, and invasion of human prostate cancer cells . Further studies could also explore its role as a biomarker for Niemann-Pick disease type C .
properties
IUPAC Name |
(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholestane-3beta,5alpha,6alpha-triol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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